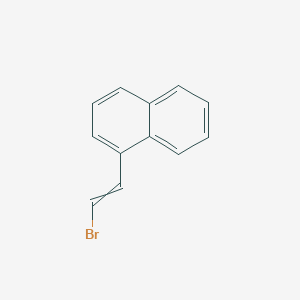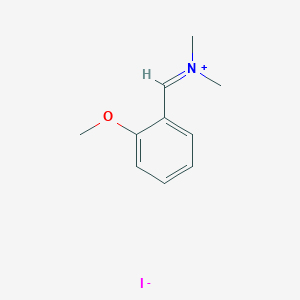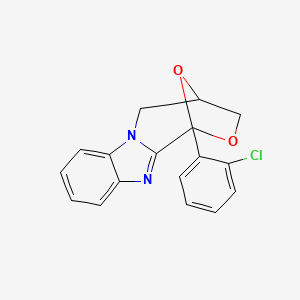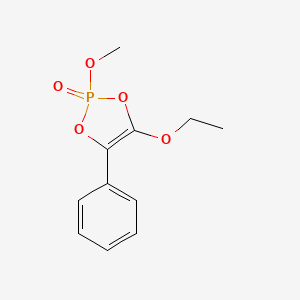
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
The synthesis of 4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dioxaphospholane ring, followed by the introduction of ethoxy and methoxy groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Scientific Research Applications
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: Similar in having a methoxy group but differs in its overall structure and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Shares the methoxy group but has a different core structure and reactivity.
7-Methoxycoumarin: Another methoxy-containing compound with distinct properties and uses
Properties
CAS No. |
78804-00-9 |
|---|---|
Molecular Formula |
C11H13O5P |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
4-ethoxy-2-methoxy-5-phenyl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C11H13O5P/c1-3-14-11-10(9-7-5-4-6-8-9)15-17(12,13-2)16-11/h4-8H,3H2,1-2H3 |
InChI Key |
UNPVUJFWSSOTKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OP(=O)(O1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


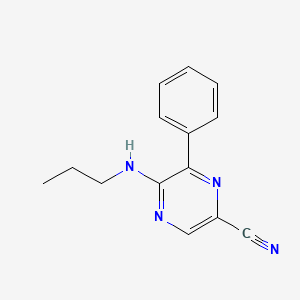
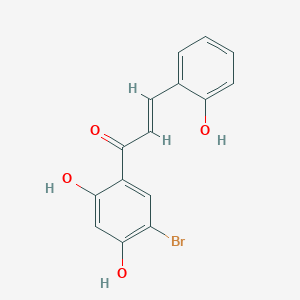
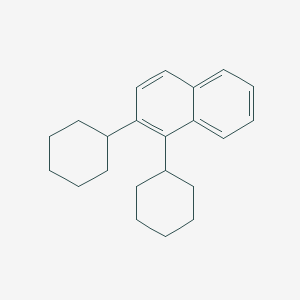
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
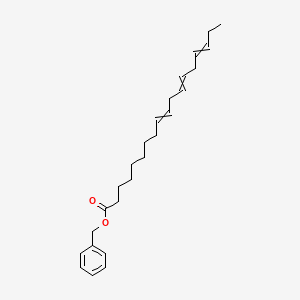
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

